(E)-3-(4-fluorophenyl)but-2-en-1-ol
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Overview
Description
(E)-3-(4-fluorophenyl)but-2-en-1-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)but-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with an appropriate alkene under conditions that favor the formation of the (E)-isomer. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The reaction conditions are optimized to maintain the integrity of the (E)-isomer and to minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 3-(4-fluorophenyl)but-2-en-1-one or 3-(4-fluorophenyl)but-2-enal.
Reduction: 3-(4-fluorophenyl)butan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(4-fluorophenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-3-(4-fluorophenyl)but-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)but-2-en-1-ol
- (E)-3-(4-bromophenyl)but-2-en-1-ol
- (E)-3-(4-methylphenyl)but-2-en-1-ol
Uniqueness
(E)-3-(4-fluorophenyl)but-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H11FO |
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Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3 |
InChI Key |
JTSBYSCJEWNJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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